An In-depth Technical Guide to the Basic Properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
An In-depth Technical Guide to the Basic Properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Food Mutagen
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic amine (HCA) identified as a potential food mutagen. As a member of the trimethylimidazopyridine (TMIP) class of compounds, it shares structural similarities with other mutagenic and carcinogenic HCAs formed during the high-temperature cooking of meat and fish. This document is intended to serve as a foundational resource for researchers in toxicology, food safety, and drug development, offering a structured compilation of its known chemical, physical, and biological characteristics. While extensive research has been conducted on related compounds such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), this guide focuses specifically on the current state of knowledge regarding the 1,5,6-trimethyl isomer, highlighting both established data and areas requiring further investigation.
Chemical and Physical Properties
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, also known by its synonym 1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine and the abbreviation TMIP, is a solid organic compound.[1] Its core structure consists of a pyridine ring fused to an imidazole ring, with three methyl group substitutions and an amino group.
Table 1: Physicochemical Properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
| Property | Value | Source |
| CAS Number | 161091-55-0 | [1] |
| Molecular Formula | C₉H₁₂N₄ | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Neat (solid) | [1] |
| Melting Point | 294-296°C | [2] |
| Solubility | Soluble in Methanol | [2] |
Synthesis and Formation
The synthesis of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine has been reported in the scientific literature, providing a pathway for obtaining the pure compound for research purposes.[3] While the full, detailed experimental protocol from the primary literature is not provided here, the general approach involves the construction of the fused imidazopyridine ring system and subsequent introduction of the amino and methyl groups.
The formation of heterocyclic amines in food is a complex process involving the Maillard reaction. It is hypothesized that 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, as a potential food mutagen, is formed during the high-temperature cooking of protein-rich foods. The precursors are believed to be creatinine (found in muscle tissue), amino acids, and sugars. The specific amino acid precursors for the trimethylated imidazopyridine structure are likely different from those for phenyl-substituted HCAs like PhIP.
Toxicological Profile: A Focus on Mutagenicity
The primary toxicological concern associated with 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine is its potential mutagenicity.[1] This is supported by a Quantitative Structure-Activity Relationship (QSAR) study that investigated the mutagenic potencies of twelve 2-amino-trimethylimidazopyridine (TMIP) isomers.[3]
The study, conducted using the Ames/Salmonella test with bacterial strain TA98, revealed a 600-fold range in mutagenic potency among the eleven tested isomers.[3] This indicates that the position of the methyl groups on the imidazopyridine core significantly influences the mutagenic activity. The principal determinants for higher mutagenic potency in this class of compounds were identified as:[3][4]
-
A small dipole moment
-
The combination of a b-face ring fusion and a methyl group at the N3 position
-
A lower calculated energy of the pi electron system
-
A smaller energy gap between the amine Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
A more stable corresponding nitrenium ion[3]
While this QSAR study provides strong evidence for the mutagenic potential of the TMIP class, specific carcinogenicity studies (e.g., long-term animal bioassays) for the 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine isomer are not currently available in the public domain. Therefore, its classification by regulatory bodies such as the International Agency for Research on Cancer (IARC) has not been established. This stands in contrast to the related compound PhIP, which is classified as a Group 2B carcinogen ("possibly carcinogenic to humans").[5]
Proposed Mechanism of Mutagenic Action
Although the specific metabolic activation pathway for 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine has not been detailed, it is widely accepted that heterocyclic amines require metabolic activation to exert their mutagenic effects. This process is generally understood to involve a multi-step enzymatic transformation, primarily in the liver.
This proposed pathway involves an initial N-hydroxylation by cytochrome P450 enzymes (Phase I metabolism), followed by O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) (Phase II metabolism). The resulting reactive ester can then spontaneously form a highly electrophilic nitrenium ion, which can covalently bind to DNA bases, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.
Analytical Methodologies
The development of sensitive and specific analytical methods is crucial for the detection and quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine in various matrices, particularly in cooked foods. While dedicated, validated methods for this specific isomer are not extensively documented, the analytical approaches used for other heterocyclic amines can be adapted.
A general workflow for the analysis of HCAs in food matrices typically involves the following steps:
-
Extraction: Solid-phase extraction (SPE) is a commonly employed technique for the extraction and purification of HCAs from complex food samples.
-
Separation: High-performance liquid chromatography (HPLC) is the predominant separation technique used for HCAs.
-
Detection: Mass spectrometry (MS), often in tandem (MS/MS), provides high sensitivity and selectivity for the detection and quantification of these compounds at trace levels.
Future Directions and Research Needs
This technical guide consolidates the currently available information on 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine. However, it is evident that significant knowledge gaps exist. To fully understand the basic properties and potential health risks associated with this compound, further research is imperative in the following areas:
-
Physicochemical Characterization: Determination of key parameters such as pKa and solubility in various solvents is essential for understanding its environmental fate and biological interactions.
-
Toxicology: Comprehensive toxicological studies, including in vivo carcinogenicity bioassays, are needed to move beyond the current understanding of its mutagenic potential and to accurately assess its risk to human health.
-
Metabolism and Toxicokinetics: Elucidation of the specific metabolic pathways, including the identification of key metabolizing enzymes and the resulting metabolites, is crucial for understanding its mechanism of action and for developing relevant biomarkers of exposure.
-
Analytical Method Development: The development and validation of sensitive and robust analytical methods for the routine detection and quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine in a variety of food matrices are necessary for exposure assessment and regulatory monitoring.
-
Occurrence in Foods: Systematic surveys are required to determine the prevalence and concentration of this specific HCA in commonly consumed cooked foods.
By addressing these research needs, the scientific community can build a more complete profile of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, enabling a more informed assessment of its potential impact on human health.
References
-
Knize, M. G., Hatch, F. T., Tanga, M. J., Lau, E. V., & Colvin, M. E. (2006). A QSAR for the mutagenic potencies of twelve 2-amino-trimethylimidazopyridine isomers: structural, quantum chemical, and hydropathic factors. Environmental and Molecular Mutagenesis, 47(2), 132-146. [Link]
-
Knize, M. G., Hatch, F. T., Tanga, M. J., Lau, E. V., & Colvin, M. E. (2005). A QSAR for the Mutagenic Potencies of Twelve 2-Amino-trimethylimidazopyridine Isomers: Structural, Quantum Chemical, and Hydropathic Factors. Office of Scientific and Technical Information (OSTI). [Link]
-
Tanga, M. J., Bupp, J. E., & Tochimoto, T. K. (2009). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. Journal of Heterocyclic Chemistry, 31(6), 1641-1644. [Link]
-
Wikipedia. (2023). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine. Retrieved from [Link]
Sources
- 1. 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. A QSAR for the mutagenic potencies of twelve 2-amino-trimethylimidazopyridine isomers: structural, quantum chemical, and hydropathic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
